6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Brand Name: Vulcanchem
CAS No.: 1379378-74-1
VCID: VC2720374
InChI: InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2
SMILES: C1CNCCC2=C1C=CC=C2Br
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

CAS No.: 1379378-74-1

Cat. No.: VC2720374

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine - 1379378-74-1

Specification

CAS No. 1379378-74-1
Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name 6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Standard InChI InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2
Standard InChI Key DAVYTCBZAJDCBF-UHFFFAOYSA-N
SMILES C1CNCCC2=C1C=CC=C2Br
Canonical SMILES C1CNCCC2=C1C=CC=C2Br

Introduction

Chemical Structure and Properties

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine features a seven-membered nitrogen-containing ring fused with a benzene ring, with a bromine substituent at the sixth position of the benzene moiety. This structural arrangement confers distinct physicochemical properties that make it valuable in various chemical applications.

Basic Identification Data

The compound is characterized by the following chemical and physical properties:

PropertyValue
CAS Number1379378-74-1
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
IUPAC Name6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
SMILES NotationC1CNCCC2=C1C=CC=C2Br
InChIInChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2

The compound exists in both free base form and as a hydrochloride salt (CAS: 1379326-84-7), with the latter demonstrating improved water solubility—a beneficial characteristic for biological testing and pharmaceutical formulations .

Structural Features

The benzo[d]azepine scaffold consists of a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. The tetrahydro designation indicates that four hydrogen atoms have been added to the azepine ring, reducing four carbon-carbon double bonds. The bromine atom at position 6 significantly influences the electronic distribution within the molecule, enhancing its reactivity for various synthetic transformations.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine, with the most common being electrophilic bromination of the parent compound 2,3,4,5-tetrahydro-1H-benzo[d]azepine.

Electrophilic Bromination

The predominant method involves treating 2,3,4,5-tetrahydro-1H-benzo[d]azepine with brominating agents under controlled conditions:

ReagentSolventTemperatureTypical Yield
BromineAcetic acidRoom temperature70-85%
BromineChloroformRoom temperature65-80%
N-BromosuccinimideDCM0-25°C75-90%

This procedure is typically regioselective, preferentially brominating the most electron-rich position of the benzene ring.

Alternative Synthetic Routes

Building upon methodologies developed for similar benzoazepine compounds, alternative routes may involve:

  • Construction of the azepine ring from appropriately substituted bromoaniline derivatives

  • Ring-closing metathesis (RCM) of suitably functionalized precursors

  • Nucleophilic aromatic substitution reactions followed by ring closure

These methods provide synthetic flexibility, allowing for diversification of the benzoazepine scaffold and enabling access to a variety of substituted derivatives.

Chemical Reactions

The reactivity profile of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is largely dictated by both the bromine substituent and the azepine nitrogen, making it a versatile building block for further chemical transformations.

Common Reaction Types

Reaction TypeReagentsProductsApplications
Nucleophilic SubstitutionSodium azide6-Azido derivativesClick chemistry precursors
Cross-couplingPd catalysts, boronic acids6-Aryl derivativesStructural diversification
OxidationKMnO4, H2O2Oxidized derivativesMetabolite synthesis
ReductionH2, Pd/CDebrominated compoundsCore scaffold modification
N-FunctionalizationAcyl chlorides, alkyl halidesN-substituted derivativesSAR studies

Biological Activity and Applications

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its derivatives have demonstrated potential biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery efforts.

Receptor Interactions

The benzo[d]azepine core structure shows affinity for various biological targets:

TargetActivityPotential Applications
5-HT2C receptorsAgonistObesity, psychiatric disorders
Dopamine receptorsModulatorNeurological disorders
Ion channelsBlockerPain management
Enzyme inhibitorsVariousMetabolic diseases

The bromine substituent enhances binding affinity to these targets through halogen bonding and electronic effects, leading to potentially improved biological activities.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine and related compounds is essential for rational drug design and optimization.

Influence of the Bromine Substituent

The bromine atom at position 6:

  • Increases lipophilicity

  • Provides a site for synthetic diversification

  • Enhances binding to protein targets through halogen bonding

  • Alters the electronic distribution within the aromatic system

These properties can be strategically exploited to optimize biological activity and pharmacokinetic properties in drug discovery programs .

Comparison with Related Compounds

CompoundStructural DifferenceEffect on Activity
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepineBromine at position 7Different receptor binding profile
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneContains carbonyl groupAdditional H-bond acceptor capacity
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepineChloro vs. Bromo substituentDifferent size and electronic properties

The positional isomer 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS: 740842-86-8) offers an interesting comparison point for evaluating the impact of substitution patterns on biological activity .

Hazard TypeWarningPrecautionary Measures
Acute ToxicityH302: Harmful if swallowedP261: Avoid breathing dust/fumes/gas/mist/vapors/spray
Skin IrritationH315: Causes skin irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
Eye IrritationH319: Causes serious eye irritationUse appropriate personal protective equipment
Specific Target Organ ToxicityH335: May cause respiratory irritationHandle in well-ventilated areas

The compound should be handled with appropriate safety precautions typical for laboratory chemicals .

Research Applications

Synthetic Building Block

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine serves as a valuable synthetic intermediate in the preparation of complex molecules:

  • As a precursor for library synthesis in medicinal chemistry

  • For the preparation of molecular probes in chemical biology

  • In the development of novel functional materials

  • For structure-activity relationship studies in drug discovery

The versatility of the bromine substituent allows for diverse functionalizations through modern synthetic methodologies .

Medicinal Chemistry Applications

The demonstrated synthesis of 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine (a structural analog) as a late-stage intermediate for the hyponatremia agent mozavaptan illustrates the potential value of benzoazepine derivatives in pharmaceutical development. Similar applications could be envisioned for derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine .

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